(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride
Description
(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is a bicyclic compound featuring a fused oxa-aza ring system. Its structure includes a hydroxyl group at position 7 and a hydrochloride salt, enhancing solubility and stability. This compound is commercially available as a building block for pharmaceutical synthesis, with prices ranging from €1,795 (50 mg) to €5,153 (500 mg) .
Properties
IUPAC Name |
(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOTOLRKBLIOE-ZDQHTEEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)CO2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](N1)CO2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129570-44-1 | |
| Record name | (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its bicyclic structure can mimic certain natural products, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
The compound’s enantiomer, (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride, shares the same molecular formula but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent biological activities due to differences in receptor binding. For example, in nucleoside analogs (e.g., compounds 17 and 18 in ), stereochemistry at the bicyclic core directly impacts antiviral activity and metabolic stability .
Table 1: Comparison of Enantiomeric Properties
Bicyclic Compounds Without Hydroxyl Substituents
PharmaBlock Sciences lists (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 601515-79-1) and (1S,4S)-enantiomer (CAS: 31560-06-2), both lacking the hydroxyl group at position 7 . The absence of this group reduces polarity, leading to lower aqueous solubility compared to the target compound. This structural difference also limits hydrogen-bonding interactions, which are critical for biological target engagement.
Nucleoside-Modified Analogs
Compounds such as (1S,3R,4R,7S)-3-(2,6-diamino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol (17) and (1S,3R,4R,7S)-3-(2,6-di(thiophen-2-yl)-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol (45) demonstrate how the bicyclic framework is utilized in nucleoside analogs. These derivatives incorporate purine or thiophene groups, enhancing antiviral or anticancer activity. In contrast, the target compound lacks nucleobase modifications, positioning it as a precursor rather than a bioactive agent.
Table 2: Functional Group Impact on Activity
Bicyclic Beta-Lactams (Cephalosporin Derivatives)
Pharmacopeial Forum documents beta-lactams like (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , which share a bicyclic core but replace oxygen with sulfur and include a beta-lactam ring. These structural differences confer antibiotic properties, whereas the target compound’s oxa-aza system is more suited for non-antibiotic applications like CNS drug development.
Key Research Findings
- Stereochemical Sensitivity : The target compound’s enantiomer (1S,4S,7R) is synthesized via boron trichloride-mediated deprotection, a method also used for nucleoside analogs . This highlights shared synthetic challenges in stereocontrol.
- Commercial Demand : The high cost of the target compound (€5,153/500 mg) reflects its value in synthesizing complex molecules, compared to simpler analogs like (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (lower cost, broader availability) .
- Solubility and Bioavailability: The hydroxyl group in the target compound improves aqueous solubility, a critical advantage over non-hydroxylated variants in drug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
